Cas no 1315378-58-5 ((1S)-1-3-(difluoromethoxy)phenylethan-1-ol)

1315378-58-5 structure
اسم المنتج:(1S)-1-3-(difluoromethoxy)phenylethan-1-ol
كاس عدد:1315378-58-5
وسط:C9H10F2O2
ميغاواط:188.171309947968
CID:4588255
(1S)-1-3-(difluoromethoxy)phenylethan-1-ol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
- Benzenemethanol, 3-(difluoromethoxy)-α-methyl-, (αS)-
- (1S)-1-3-(difluoromethoxy)phenylethan-1-ol
-
- نواة داخلي: 1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1
- مفتاح Inchi: CEEJXRLYYLZRAQ-LURJTMIESA-N
- ابتسامات: [C@H](C1=CC=CC(OC(F)F)=C1)(O)C
(1S)-1-3-(difluoromethoxy)phenylethan-1-ol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79221-1.0g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
A2B Chem LLC | AV70482-1g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 1g |
$818.00 | 2024-04-20 | |
Aaron | AR01AJLQ-500mg |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 500mg |
$822.00 | 2025-02-09 | |
Aaron | AR01AJLQ-10g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AV70482-100mg |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Aaron | AR01AJLQ-5g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 5g |
$2984.00 | 2025-02-09 | |
A2B Chem LLC | AV70482-250mg |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AV70482-5g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 5g |
$2301.00 | 2024-04-20 | |
TRC | S505280-100mg |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 100mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-79221-0.1g |
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol |
1315378-58-5 | 95% | 0.1g |
$257.0 | 2023-02-12 |
(1S)-1-3-(difluoromethoxy)phenylethan-1-ol الوثائق ذات الصلة
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
1315378-58-5 ((1S)-1-3-(difluoromethoxy)phenylethan-1-ol) منتجات ذات صلة
- 349098-44-8(4-chloro-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)
- 1804835-39-9(2-(Fluoromethyl)-6-hydroxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 863460-57-5(ethyl 2-{3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}butanoate)
- 21967-41-9(Baicalin)
- 2287261-89-4(Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate)
- 2060005-36-7(4-methyl(propan-2-yl)aminofuro3,2-cpyridine-2-carbaldehyde)
- 2157962-91-7(5-(1-hydroxypent-4-yn-2-yl)aminopyrazine-2-carboxylic acid)
- 72388-13-7(2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol)
- 2679827-37-1(rac-(1R,2S,5S)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.2.0heptane-2-carboxylic acid)
- 1898062-46-8(tert-butyl N-4-(2-amino-2-methylpropyl)-2-methoxyphenylcarbamate)
الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
